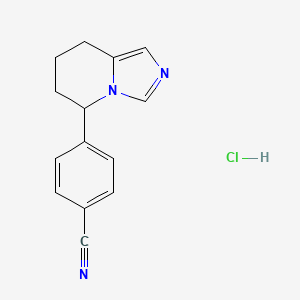

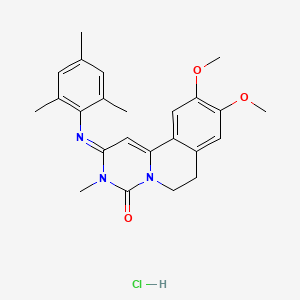

Hidrocloruro de Fadrozol

Descripción general

Descripción

El hidrocloruro de fadrozol es un inhibidor de la aromatasa no esteroideo selectivo. Se utiliza principalmente en el tratamiento de enfermedades dependientes de estrógenos, como el cáncer de mama. El compuesto es conocido por su alta potencia y selectividad en la inhibición de la enzima aromatasa, que es responsable de la conversión de andrógenos a estrógenos .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El hidrocloruro de fadrozol ejerce sus efectos inhibiendo selectivamente la enzima aromatasa. La aromatasa es responsable de la conversión de andrógenos a estrógenos. Al inhibir esta enzima, el this compound reduce los niveles de estrógeno en el cuerpo, lo que es beneficioso para el tratamiento de enfermedades dependientes de estrógenos como el cáncer de mama . El objetivo molecular del this compound es la enzima aromatasa, y actúa uniéndose al sitio activo de la enzima, evitando así la conversión de andrógenos a estrógenos .

Análisis Bioquímico

Biochemical Properties

It exhibits a very potent and selective inhibitory effect on this enzyme system, effectively blocking the production of estrogen without exerting effects on other steroidogenic pathways . This interaction with the aromatase enzyme is the key biochemical reaction involving Fadrozole hydrochloride.

Cellular Effects

Fadrozole hydrochloride’s inhibition of the aromatase enzyme impacts various types of cells and cellular processes. By reducing estrogen synthesis, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This is particularly relevant in the context of breast cancer cells, where estrogen plays a significant role in cell proliferation.

Molecular Mechanism

The molecular mechanism of action of Fadrozole hydrochloride involves its binding to the aromatase enzyme, inhibiting the enzyme’s ability to convert androgens to estrogens . This results in a decrease in estrogen levels, which can impact gene expression and lead to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, Fadrozole hydrochloride has demonstrated potent anti-tumor effects over time . It has been shown to effectively inhibit the aromatase enzyme and reduce estrogen synthesis

Dosage Effects in Animal Models

In animal models, the effects of Fadrozole hydrochloride have been shown to vary with different dosages . Intravenous administration of Fadrozole hydrochloride led to dose-dependent reductions in aldosterone and 18-hydroxycorticosterone, increases in 11-deoxycorticosterone and 11-deoxycortisol, and bell-shaped changes in cortisol and corticosterone .

Metabolic Pathways

Fadrozole hydrochloride is involved in the steroid hormone biosynthesis pathway . It interacts with the aromatase enzyme (CYP19A1), inhibiting the conversion of androgens to estrogens .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidrocloruro de fadrozol se sintetiza a través de un proceso de varios pasosLa síntesis generalmente comienza con la ciclización de precursores apropiados para formar el núcleo de imidazopiridina, seguido de la introducción de nitrilo a través de una reacción de sustitución nucleofílica .

Métodos de producción industrial

La producción industrial del this compound implica la optimización de la ruta sintética para la fabricación a gran escala. Esto incluye el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de fadrozol principalmente experimenta reacciones de sustitución debido a la presencia del grupo nitrilo. También puede participar en reacciones de hidrogenación para reducir el grupo nitrilo a una amina .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o alcoholes.

Reacciones de hidrogenación: Se utilizan catalizadores como paladio sobre carbono (Pd/C) bajo atmósfera de gas hidrógeno para reducir el grupo nitrilo.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados de imidazopiridina sustituidos y derivados de amina reducida .

Comparación Con Compuestos Similares

Compuestos similares

Letrozol: Otro inhibidor de la aromatasa no esteroideo utilizado en el tratamiento del cáncer de mama.

Anastrozol: Un inhibidor de la aromatasa no esteroideo con un mecanismo de acción similar.

Exemestano: Un inhibidor de la aromatasa esteroideo que se une irreversiblemente a la enzima aromatasa.

Unicidad del hidrocloruro de fadrozol

El this compound es único debido a su alta selectividad y potencia en la inhibición de la enzima aromatasa. Se ha demostrado que es más eficaz en la reducción de los niveles de estrógeno en comparación con otros inhibidores de la aromatasa no esteroideos . Además, su naturaleza no esteroidea reduce el riesgo de efectos secundarios asociados con los inhibidores esteroideos .

Propiedades

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCVAQGKEOJTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102676-47-1 (Parent) | |

| Record name | Fadrozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020618 | |

| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-31-3 | |

| Record name | Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fadrozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fadrozole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FADROZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fadrozole hydrochloride?

A1: Fadrozole hydrochloride is a potent, selective, non-steroidal aromatase inhibitor. [] It exerts its action by competitively binding to the aromatase enzyme, thereby blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). [, , , ]

Q2: How does inhibiting aromatase impact estrogen-dependent diseases?

A2: By inhibiting aromatase, Fadrozole hydrochloride significantly reduces estrogen levels in the body. [, , , , ] This reduction is particularly significant in postmenopausal women, where the primary source of estrogen is through peripheral aromatization of androgens. [, , ] Since estrogen can stimulate the growth of hormone-dependent cancers, reducing its levels can inhibit the progression of these diseases, particularly breast cancer. [, , , , , , ]

Q3: Are there other enzymes in the steroidogenesis pathway that Fadrozole hydrochloride affects?

A3: While highly specific for aromatase at low doses, higher concentrations of Fadrozole hydrochloride have been shown to inhibit other cytochrome P450 enzymes involved in steroidogenesis. These include C11-hydroxylase, corticosterone methyloxidase-II, and the enzyme responsible for converting deoxycorticosterone to corticosterone. []

Q4: Does Fadrozole hydrochloride affect 5α-reductase activity in the brain?

A4: Studies in zebra finches show that while Fadrozole hydrochloride effectively inhibits aromatase activity in the brain, it doesn’t inhibit 5α-reductase. [] In fact, Fadrozole hydrochloride treatment can lead to increased 5α-reductase activity, possibly due to the increased availability of androgens that are no longer being converted to estrogens. []

Q5: What is the molecular formula and weight of Fadrozole hydrochloride?

A5: The molecular formula of Fadrozole hydrochloride is C14H13N3 • HCl, and its molecular weight is 275.75 g/mol. []

Q6: Have there been any computational chemistry studies done on Fadrozole hydrochloride and its analogues?

A6: Yes, molecular modeling studies have been conducted comparing the binding mode of Fadrozole hydrochloride with a potent steroidal aromatase inhibitor. [] This research suggested that the cyanophenyl group in Fadrozole hydrochloride mimics the steroid backbone of the natural aromatase substrate, androst-4-ene-3,17-dione. [] This modeling information aids in understanding the structure-activity relationship of azole-type aromatase inhibitors.

Q7: How do structural modifications of Fadrozole hydrochloride affect its aromatase inhibitory activity?

A7: Research on Fadrozole hydrochloride analogues has explored the structure-activity relationship. [] The cyanophenyl moiety appears crucial for activity, potentially mimicking the steroid backbone of the natural aromatase substrate. [] Further modifications to explore accessible and non-accessible volumes within the aromatase active site are being investigated. []

Q8: How is Fadrozole hydrochloride absorbed and metabolized in the body?

A8: Following oral administration, Fadrozole hydrochloride is well-absorbed. [, ] Peak plasma concentrations are reached within 2 hours in rats. [] It undergoes extensive metabolism, primarily via hydroxylation and oxidation, with metabolites excreted in both urine and feces. []

Q9: What types of in vivo models have been used to study the efficacy of Fadrozole hydrochloride?

A9: Various animal models have been employed to assess the effects of Fadrozole hydrochloride. These include:

- Rat Endometriosis Model: Demonstrated a dose-dependent reduction in endometrial transplant size and uterine weight, suggesting potential therapeutic benefit for endometriosis. []

- Pregnant Rat Model: Revealed that Fadrozole hydrochloride administration during late pregnancy leads to estrogen deficiency, impacting uterine physical properties and potentially causing fetal injury. [] This highlights the importance of estrogen for maintaining pregnancy.

- Zebra Finch Model: Utilized to study the role of aromatase in sexual differentiation and behavior. Fadrozole hydrochloride effectively inhibited aromatase activity in the brain, allowing researchers to study the consequences of estrogen deficiency on sexual behavior. [, ]

- Hamster Renal Tumor Model: Explored the role of estrogen metabolism in cancer development. Fadrozole hydrochloride's effects on 2- and 4-hydroxylation of estradiol in hamster kidney microsomes were investigated. [] The differential inhibition of these pathways suggests a role for specific estrogen metabolites in carcinogenesis.

Q10: Has Fadrozole hydrochloride shown efficacy in clinical trials for breast cancer?

A11: Yes, clinical trials have investigated the efficacy of Fadrozole hydrochloride in postmenopausal women with metastatic breast cancer. [, , , , , , , ] Studies demonstrated responses, including tumor regression, with a generally acceptable safety profile. [, , , , , , , ]

Q11: What are the potential side effects of Fadrozole hydrochloride treatment?

A13: While generally well-tolerated, Fadrozole hydrochloride can cause side effects, primarily gastrointestinal in nature. [, ] These include nausea, vomiting, loss of appetite, and abdominal pain. [, ] Other reported side effects include fatigue and leukopenia. [] Long-term use of aromatase inhibitors, including Fadrozole hydrochloride, may be associated with an increased risk of osteoporosis. []

Q12: What are some alternative treatment options for hormone-dependent breast cancer?

A12: Several alternatives and potential substitutes for Fadrozole hydrochloride exist in the treatment of hormone-dependent breast cancer. These include:

- Other Aromatase Inhibitors: Letrozole, anastrozole, and exemestane are examples of other aromatase inhibitors used in the treatment of breast cancer. [, , ] These agents also work by blocking estrogen production but may have different pharmacological profiles and clinical indications.

- Selective Estrogen Receptor Modulators (SERMs): Tamoxifen is a SERM that acts by blocking the effects of estrogen in breast tissue. [, , , ] It has been widely used in both the adjuvant and metastatic settings for hormone-receptor-positive breast cancer.

- Selective Estrogen Receptor Degraders (SERDs): Fulvestrant is a SERD that binds to and degrades the estrogen receptor, leading to a decrease in estrogen signaling. [] It is an option for hormone-receptor-positive, metastatic breast cancer, particularly in patients who have progressed on or after endocrine therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)